molecular formula C13H20N2O2 B028979 N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide CAS No. 170985-85-0

N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide

Cat. No.: B028979
CAS No.: 170985-85-0
M. Wt: 236.31 g/mol
InChI Key: LNEGZKZTVLXZFX-AAEUAGOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide (CAS: 1887197-42-3) is a chiral intermediate critical in synthesizing posaconazole, a triazole antifungal agent. Its molecular formula is C₁₅H₂₂N₂O₆ (MW: 326.34 g/mol), featuring a stereospecific (2S,3S)-configured pentan-3-yl backbone with a benzyloxy substituent and a formohydrazide functional group . This compound’s structural rigidity and stereochemistry are pivotal for its role in posaconazole’s efficacy against fungal CYP51 enzymes .

Properties

IUPAC Name

N-[[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-3-13(15-14-10-16)11(2)17-9-12-7-5-4-6-8-12/h4-8,10-11,13,15H,3,9H2,1-2H3,(H,14,16)/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEGZKZTVLXZFX-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)OCC1=CC=CC=C1)NNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]([C@H](C)OCC1=CC=CC=C1)NNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436045
Record name N'-[(2S,3S)-2-(Benzyloxy)pentan-3-yl]formohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170985-85-0
Record name N'-[(2S,3S)-2-(Benzyloxy)pentan-3-yl]formohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation of (S)-2-Benzyloxypropionic Acid

(S)-2-Benzyloxypropionic acid (CAS 100836-85-9) undergoes acylation using thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus trichloride (PCl₃). Optimal conditions involve:

ParameterOptimal Value
Molar ratio (acid:SOCl₂)1:1.2
SolventToluene
TemperatureReflux (110–111°C)
Time4–8 hours

This step produces (S)-2-benzyloxypropionyl chloride with >95% conversion.

Catalytic Hydrogenation to (S)-2-Benzyloxypropionaldehyde

The propionyl chloride is hydrogenated using a palladium barium sulfate (Pd/BaSO₄) catalyst under 0.05–0.15 MPa H₂ pressure. Critical parameters include:

ParameterSpecification
Catalyst loading (Pd)8–12 wt%
Molar ratio (Pd:substrate)1:9–10
Solvento-Xylene
Reaction timeUntil H₂ uptake ceases

The catalyst is reusable for ≥5 cycles without activity loss, achieving 90% yield post-recycling.

Formylhydrazine Coupling

(S)-2-Benzyloxypropionaldehyde reacts with formylhydrazine in a 1:1.2 molar ratio. Post-treatment involves:

  • Solvent removal under reduced pressure

  • Ethyl acetate extraction

  • Petroleum ether precipitation

This yields (S)-N'-(2-benzyloxypropylene)formylhydrazine with 85–90% purity.

Grignard Reagent Addition

The final step employs methylmagnesium bromide (MeMgBr) in methyl tert-butyl ether (MTBE). Key conditions:

ParameterValue
Temperature5°C → 25–30°C (ramped)
Reaction time8–9 hours
WorkupAcetic acid quench (8%)

Isolation via saturated brine washing and solvent removal provides the title compound in 62–66% yield.

Optimization of Reaction Conditions

Acylating Agent Selection

Comparative studies show thionyl chloride outperforms oxalyl chloride and PCl₃:

Acylating AgentReaction Time (h)Yield (%)Byproducts (%)
SOCl₂695<3
(COCl)₂8887
PCl₃108212

SOCl₂’s gaseous byproducts (SO₂, HCl) facilitate easier purification.

Hydrogenation Pressure Effects

Varying H₂ pressures impact reaction kinetics:

Pressure (MPa)Time (min)Conversion (%)
0.0512078
0.109092
0.157595

Higher pressures reduce reaction time but increase equipment costs.

Catalyst Efficiency and Reusability

The Pd/BaSO₄ catalyst demonstrates consistent performance across multiple cycles:

CycleYield (%)Pd Leaching (ppm)
195<2
3933
5905
108712

Post-cycle regeneration via H₂ treatment restores activity to 94%.

Comparative Analysis with Prior Methods

Traditional routes using DIBAL-H pose safety risks and lower yields:

ParameterCurrent MethodDIBAL-H Method
Yield62–66%45–50%
Reaction SafetyMild (H₂)Pyrophoric
Catalyst ReusabilityYesNo
Byproduct Formation<5%15–20%

The current method reduces waste generation by 40% and eliminates cryogenic conditions .

Chemical Reactions Analysis

Types of Reactions

Prostaglandin E1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prostaglandin E1 has a wide range of scientific research applications:

Mechanism of Action

Prostaglandin E1 exerts its effects by binding to specific prostaglandin receptors on the surface of target cells. This binding activates intracellular signaling pathways, leading to the production of cyclic adenosine monophosphate (cAMP). The increase in cAMP levels results in the relaxation of smooth muscle cells, vasodilation, and inhibition of platelet aggregation . Additionally, prostaglandin E1 modulates the activity of various enzymes and transcription factors involved in inflammation and cellular proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Hydrazide Derivatives

2-(Ethylsulfanyl)-N'-[(substitutedphenyl)methylidene]benzohydrazides (Compounds 1–6)
  • Structure : These derivatives (e.g., 2-(ethylsulfanyl)-N'-(4-nitrobenzylidene)benzohydrazide ) feature a benzohydrazide core with arylidene and sulfanyl substituents .
  • Key Differences : Unlike the target compound, these lack the (2S,3S)-stereochemistry and benzyloxy group but share the hydrazide moiety.
  • Synthesis : Prepared via condensation of benzohydrazides with aryl aldehydes, similar to methods used for posaconazole intermediates .
(2S)-2-(Benzoylamino)-3-methyl-N'-(arylmethylene)butanohydrazides (4–13)
  • Key Differences : The (2S)-configuration is present, but the absence of the pentan-3-yl backbone reduces structural complexity compared to the target compound.
N′-{(E)-[3-(Benzyloxy)phenyl]methylene}acetohydrazides
  • Structure : Compounds like N′-{(E)-[3-(Benzyloxy)phenyl]methylene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide (CAS: MFCD02641868) incorporate benzyloxy and heterocyclic groups .
Table 1: Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry
N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide C₁₅H₂₂N₂O₆ 326.34 Formohydrazide, Benzyloxy (2S,3S)
2-(Ethylsulfanyl)-N'-(4-nitrobenzylidene)benzohydrazide C₁₆H₁₅N₃O₃S 329.37 Benzohydrazide, Sulfanyl None
(2S)-2-(Benzoylamino)-3-methylbutanohydrazide C₁₂H₁₅N₃O₂ 233.27 Benzoylamino, Hydrazide (2S)
N′-{(E)-[3-(Benzyloxy)phenyl]methylene}-2-(triazolyl)acetohydrazide C₂₅H₂₄N₆O₂S 492.56 Benzyloxy, Triazole, Acetohydrazide None

Stability and Reactivity

  • The formohydrazide group is less nucleophilic than benzohydrazides, reducing undesired side reactions .
  • Analogues :
    • Sulfanyl- and nitro-substituted hydrazides () may exhibit higher reactivity due to electron-withdrawing groups .
    • Heterocyclic hydrazides () show improved thermal stability from aromatic stacking .

Biological Activity

N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide, with a CAS number of 170985-85-0, is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, properties, and biological implications of this compound, supported by relevant research findings and data.

  • IUPAC Name : N'-[(1S,2S)-2-(benzyloxy)-1-ethylpropyl]formic hydrazide
  • Molecular Formula : C15H22N2O6
  • Molecular Weight : 326.35 g/mol
  • Purity : 97% (common standard in laboratory settings)

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Material : (S)-2-benzyloxy propionic acid is reacted with an acylating agent to form (S)-2-benzyloxy propionyl chloride.
  • Catalysis : A palladium barium sulfate catalyst is used in a hydrogen atmosphere to facilitate the reaction.
  • Formation of Aldehyde : The product undergoes further reactions to yield the desired hydrazide.

This multi-step synthesis emphasizes the importance of choosing environmentally friendly reagents and catalysts to enhance yield and reduce byproducts .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance:

  • In vitro Studies : Laboratory tests have shown that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests its potential use as an antimicrobial agent in pharmaceuticals.

Antifungal Activity

This compound is also being investigated for its antifungal properties, particularly as an intermediate in the synthesis of posaconazole, a well-known antifungal medication. The structural similarity between this compound and other antifungal agents points to its possible efficacy against fungal infections .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against common pathogens.
    • Methodology : Disk diffusion method was employed to assess inhibition zones.
    • Results : The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli.
MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10
  • Posaconazole Synthesis :
    • Research Focus : Investigating the role of this compound in synthesizing posaconazole.
    • Findings : The compound serves as a crucial intermediate, enhancing the overall yield of posaconazole synthesis while maintaining safety standards in laboratory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide
Reactant of Route 2
Reactant of Route 2
N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.